
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylchinolin
Übersicht
Beschreibung
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and fluorophenyl and methylbenzenesulfonyl substituents. Its diverse functional groups make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential efficacy in treating mood disorders. Studies have shown that modifications to the piperazine structure can enhance selectivity and potency against specific serotonin receptor subtypes .
-
Anticancer Properties
- Quinoline derivatives have been extensively studied for their anticancer activities. The compound has shown promise as a selective inhibitor of certain cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest . The sulfonamide group may contribute to its ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Piperazine Ring : Modifications to the piperazine ring can significantly alter binding affinity and selectivity towards neurotransmitter receptors.
- Fluorine Substitution : The presence of fluorine in the phenyl group has been associated with increased lipophilicity, which may enhance bioavailability and receptor binding .
- Sulfonamide Group : This functional group is known for its role in enhancing solubility and stability, making it a valuable addition for drug formulation.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives highlighted the antidepressant effects of compounds structurally related to 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline. The results indicated that certain analogs exhibited significant improvement in behavioral tests indicative of antidepressant activity .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways, suggesting a novel approach for cancer therapy .
Wirkmechanismus
Target of Action
The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It has been demonstrated to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can potentially disrupt these pathways.
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to decreased nucleotide synthesis and altered adenosine function.
Biochemische Analyse
Biochemical Properties
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Specifically, it has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially affect various cellular processes, including nucleotide synthesis and adenosine-related functions .
Molecular Mechanism
The molecular mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline involves its binding to ENTs, leading to the inhibition of these transporters . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine . This suggests that it acts as a non-competitive inhibitor .
Temporal Effects in Laboratory Settings
The effects of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline on ENTs are irreversible and cannot be washed out, indicating a long-term effect on cellular function . More studies are needed to understand its stability, degradation, and long-term effects in both in vitro and in vivo settings.
Metabolic Pathways
Given its interaction with ENTs, it may be involved in pathways related to nucleotide synthesis and adenosine function .
Transport and Distribution
As an inhibitor of ENTs, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline likely affects the transport and distribution of nucleosides within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline and piperazine rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- **1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- **1-(4-Fluorophenyl)piperazine
Uniqueness
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Biologische Aktivität
The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline , often referred to as FPMINT, has garnered attention for its biological activity, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). This article delves into the compound's structure-activity relationship (SAR), biological mechanisms, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
FPMINT is a quinoline derivative characterized by a piperazine moiety and a fluorophenyl group. Its molecular formula is , and it possesses a complex structure that contributes to its biological activity.
FPMINT exhibits selective inhibition of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2, which plays a critical role in nucleotide synthesis and adenosine regulation. The selectivity of FPMINT for ENT2 over ENT1 is significant, as most current inhibitors are primarily ENT1-selective. Studies have shown that FPMINT is 5 to 10 times more selective for ENT2 compared to ENT1, making it a promising candidate for further development in therapeutic applications targeting nucleoside transport pathways .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural components in determining the activity of FPMINT analogues:
- Naphthalene Moiety : The presence of a naphthalene moiety significantly enhances the inhibitory effects on ENTs. Variations in this moiety can lead to substantial changes in potency and selectivity.
- Fluorophenyl Group : The incorporation of the fluorophenyl group contributes to the overall binding affinity of the compound to the transporter sites.
The following table summarizes key findings from SAR studies:
Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
---|---|---|---|
FPMINT | 171.11 µM | 36.82 µM | 4.64 |
Compound 1b | 1.82 µM | No effect | N/A |
Compound 1c | 171.11 µM | 36.82 µM | 4.64 |
Anticancer Activity
FPMINT and its analogues have shown potential in cancer therapy due to their ability to inhibit nucleoside transporters that are often overexpressed in tumor cells. This inhibition can disrupt nucleotide supply, thereby impairing cancer cell proliferation. In vitro studies demonstrated that certain analogues exhibited cytotoxic effects comparable to established chemotherapeutic agents .
Neurological Implications
Given the role of adenosine in neurological functions, FPMINT's selectivity for ENT2 may also position it as a candidate for treating neurological disorders where adenosine signaling is disrupted. The modulation of adenosine levels through ENTs could have implications for conditions such as epilepsy and neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of FPMINT:
- Nucleoside Uptake Studies : Utilizing transfected cell lines expressing ENT1 and ENT2, researchers measured the uptake of radiolabeled uridine in the presence of FPMINT and its analogues. Results indicated a significant reduction in uridine uptake, confirming the inhibitory action on ENTs .
- Cytotoxicity Assays : In cancer cell lines, FPMINT demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic action against various cancer types .
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNGFHLSGFHQCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.